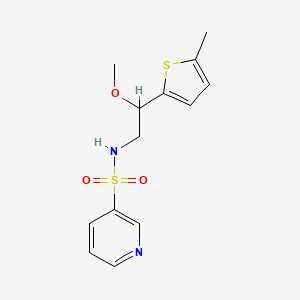

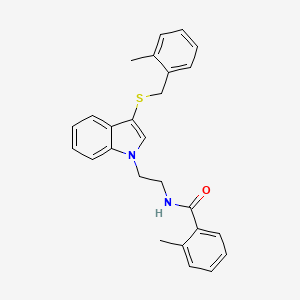

6-(6-溴-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)-N-(3-甲基丁基)己酰胺

货号 B2873985

CAS 编号:

422288-13-9

分子量: 440.4

InChI 键: STYQQTVHFIJQHK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for use in various scientific studies.

科学研究应用

抗病毒和抗菌应用

- 抗病毒活性:已合成新的喹唑啉酮衍生物,并评估了它们对一系列呼吸道和生物防御病毒的抗病毒活性。这些化合物对甲型流感病毒、严重急性呼吸系统综合征冠状病毒、登革热病毒、黄热病病毒等病毒的复制具有抑制作用,突出了它们作为抗病毒剂的潜力 (Selvam 等人,2007)。

- 抗菌和抗真菌活性:研究表明喹唑啉酮衍生物具有显着的抗菌和抗真菌活性。这些研究表明此类化合物对多种微生物病原体有效,表明它们在开发新的抗菌剂中具有潜力 (Patel 等人,2010)。

抗炎应用

- 喹唑啉-4-酮衍生物的合成也因其潜在的抗炎活性而受到探索。某些衍生物在减少炎症方面显示出有希望的结果,为开发新的抗炎疗法提供了见解 (Kumar & Rajput, 2009)。

抗肿瘤和抗癌应用

- 已研究基于喹唑啉酮的化合物的抗肿瘤特性。研究发现这些化合物对各种癌细胞系表现出抑制生长的活性,表明它们作为抗肿瘤剂的潜力。这项研究为开发新的癌症疗法奠定了基础 (Bavetsias 等人,2002)。

合成方法和化学性质

- 已为喹唑啉酮及其衍生物开发了创新的合成方法,提高了这些化合物的效率和多样性。这些方法促进了对其生物活性和潜在治疗应用的探索。对这些化合物化学性质的研究有助于更深入地了解其作用机理和在各种科学应用中的潜在用途 (Zhou 等人,2004)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide' involves the synthesis of the quinazoline ring system followed by the addition of the appropriate side chains.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl bromoacetate", "thiourea", "sodium hydroxide", "3-methylbutylamine", "hexanoyl chloride", "sodium bicarbonate", "acetic acid", "hydrogen peroxide", "sulfuric acid", "sodium sulfite", "sodium chloride", "magnesium sulfate", "ethyl acetate", "n-hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-cyano-4-oxoquinazoline", "a. Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in ethanol (20 mL) and add ethyl bromoacetate (1.5 mL, 12.3 mmol) and sodium hydroxide (1.0 g, 25.0 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-2-cyano-4-oxoquinazoline (1.5 g, 85%) as a yellow solid.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-2-cyano-4-oxoquinazoline (1.0 g, 4.0 mmol) in ethanol (20 mL) and add thiourea (0.5 g, 6.6 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.8 g, 80%) as a yellow solid.", "Step 3: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.5 g, 1.8 mmol) in acetic acid (10 mL) and add hydrogen peroxide (0.5 mL, 3.0 mmol) dropwise.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add sulfuric acid (2 mL, 0.1 M) dropwise.", "d. Add sodium sulfite (0.5 g, 3.6 mmol) and stir for 10 minutes.", "e. Filter the reaction mixture and wash the precipitate with water.", "f. Dissolve the precipitate in ethyl acetate (20 mL) and wash with sodium bicarbonate solution (10 mL).", "g. Dry the organic layer over magnesium sulfate and evaporate the solvent.", "h. Dissolve the residue in n-hexane (10 mL) and add hexanoyl chloride (0.5 mL, 3.6 mmol) and triethylamine (0.5 mL, 3.6 mmol).", "i. Heat the reaction mixture at reflux for 2 hours.", "j. Cool the reaction mixture to room temperature and filter the precipitate.", "k. Wash the precipitate with water and dry to obtain 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide (0.4 g, 60%) as a yellow solid." ] } | |

CAS 编号 |

422288-13-9 |

分子式 |

C19H26BrN3O2S |

分子量 |

440.4 |

IUPAC 名称 |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |

InChI |

InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |

InChI 键 |

STYQQTVHFIJQHK-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)

![(1S,2R,5R)-4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2873914.png)

![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873921.png)

![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)